

# Spectroscopic Analysis of 2-Fluoroanisole: A Technical Guide

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Compound of Interest		
Compound Name:	2-Fluoroanisole	
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An in-depth guide to the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data of **2-Fluoroanisole**, tailored for researchers, scientists, and professionals in drug development.

This technical document provides a comprehensive overview of the spectroscopic data for **2-Fluoroanisole** (CAS No. 321-28-8), a versatile building block in the synthesis of fluorinated organic molecules with applications in pharmaceuticals and agrochemicals. The following sections present tabulated spectral data, detailed experimental protocols for acquiring such data, and visualizations of the analytical workflow and fragmentation patterns.

# **Spectroscopic Data**

The empirical formula for **2-Fluoroanisole** is C<sub>7</sub>H<sub>7</sub>FO, with a molecular weight of 126.13 g/mol .[1] Spectroscopic analysis provides critical information for the structural elucidation and characterization of this compound.

#### **Nuclear Magnetic Resonance (NMR) Spectroscopy**

NMR spectroscopy is a powerful technique for determining the carbon-hydrogen framework of a molecule.

<sup>1</sup>H NMR (Proton NMR) Data

The <sup>1</sup>H NMR spectrum of **2-Fluoroanisole**, typically recorded in a deuterated solvent such as chloroform-d (CDCl<sub>3</sub>), reveals distinct signals for the aromatic and methoxy protons.



Assignment	Chemical Shift (ppm)
Aromatic Protons	6.85 - 7.07
Methoxy Protons (-OCH₃)	3.84

Table 1: <sup>1</sup>H NMR Chemical Shifts for **2-Fluoroanisole**.[2]

<sup>13</sup>C NMR (Carbon-13 NMR) Data

The <sup>13</sup>C NMR spectrum provides information about the carbon skeleton of the molecule.

Assignment	Chemical Shift (ppm)
Aromatic Carbons	110 - 160 (approx.)
Methoxy Carbon (-OCH₃)	50 - 90 (approx.)

Table 2: Estimated <sup>13</sup>C NMR Chemical Shift Ranges for **2-Fluoroanisole**. The precise values can be found in specialized databases.[3][4]

## Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation.[5][6][7] The IR spectrum of **2-Fluoroanisole** would be expected to show characteristic absorption bands for the C-F, C-O, and aromatic C-H bonds.

Vibrational Mode	Approximate Frequency (cm <sup>-1</sup> )
Aromatic C-H Stretch	3000 - 3100
C-H Stretch (Methoxy)	2850 - 2960
C=C Aromatic Ring Stretch	1400 - 1600
C-O Stretch (Aryl Ether)	1200 - 1275
C-F Stretch	1000 - 1400



Table 3: Expected IR Absorption Frequencies for **2-Fluoroanisole**.

# **Mass Spectrometry (MS)**

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which aids in determining the molecular weight and elemental composition. [8]

Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Possible Fragment
126	100.0	[M] <sup>+</sup> (Molecular Ion)
111	52.6	[M - CH <sub>3</sub> ] <sup>+</sup>
96	8.6	[M - OCH <sub>3</sub> ]+
83	60.4	[C <sub>6</sub> H <sub>4</sub> F] <sup>+</sup>
75	7.4	[C <sub>6</sub> H <sub>3</sub> ] <sup>+</sup>

Table 4: Key Mass Spectrometry Data for **2-Fluoroanisole**.[2][4]

# **Experimental Protocols**

The following are generalized protocols for obtaining the spectroscopic data presented above. Instrument-specific parameters may require optimization.

# NMR Spectroscopy Sample Preparation and Acquisition

- Sample Preparation: Dissolve approximately 5-25 mg of **2-Fluoroanisole** in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl<sub>3</sub>) in a clean, dry NMR tube.[9][10][11] Ensure the sample is free of any solid particles.[9]
- Instrument Setup: Place the NMR tube in the spectrometer. The instrument's magnetic field is locked onto the deuterium signal of the solvent. The magnetic field is then shimmed to achieve homogeneity.[3]



- ¹H NMR Acquisition: A standard one-pulse sequence is typically used. Key parameters to set include the number of scans, relaxation delay, and pulse width.[12]
- ¹³C NMR Acquisition: A proton-decoupled pulse sequence is commonly employed to simplify the spectrum.[13] Due to the lower natural abundance and smaller gyromagnetic ratio of ¹³C, a larger number of scans and potentially a longer relaxation delay are often necessary compared to ¹H NMR.[3][14]
- Data Processing: The acquired free induction decay (FID) is subjected to Fourier transformation to generate the spectrum. The spectrum is then phased, baseline corrected, and referenced to an internal standard (e.g., tetramethylsilane, TMS, at 0 ppm) or the residual solvent peak.[3]

#### Infrared (IR) Spectroscopy

- Sample Preparation: For a liquid sample like **2-Fluoroanisole**, a spectrum can be obtained by placing a drop of the neat liquid between two salt plates (e.g., NaCl or KBr) to create a thin film.[4] Alternatively, an Attenuated Total Reflectance (ATR) accessory can be used, which requires placing a small drop of the sample directly on the ATR crystal.[6]
- Background Spectrum: A background spectrum of the empty spectrometer (or clean salt plates/ATR crystal) is recorded first.
- Sample Spectrum: The prepared sample is placed in the IR beam path, and the sample spectrum is recorded.
- Data Processing: The instrument's software automatically subtracts the background spectrum from the sample spectrum to produce the final IR spectrum, which is typically plotted as transmittance or absorbance versus wavenumber (cm<sup>-1</sup>).

## **Mass Spectrometry**

- Sample Introduction: **2-Fluoroanisole**, being a volatile liquid, can be introduced directly into the ion source via a heated probe or through a gas chromatograph (GC-MS).[15]
- Ionization: In Electron Ionization (EI), the sample molecules are bombarded with a highenergy electron beam, causing them to ionize and fragment.[15]

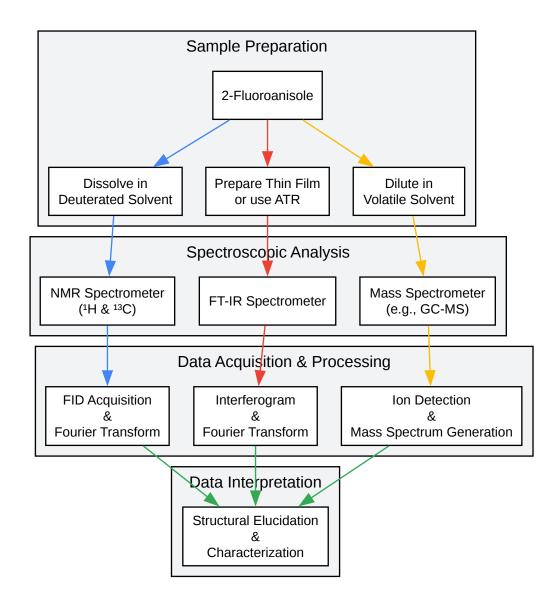


- Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole
  or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).
- Detection: An electron multiplier or other detector records the abundance of ions at each m/z value.
- Data Processing: The output is a mass spectrum, which is a plot of relative ion abundance versus m/z.

# **Visualizations**

The following diagrams illustrate the general workflow of spectroscopic analysis and a plausible fragmentation pathway for **2-Fluoroanisole** in mass spectrometry.

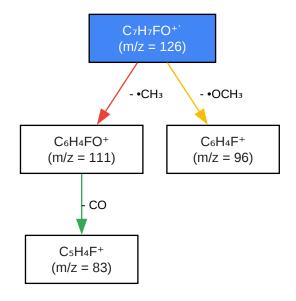




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Workflow for the Spectroscopic Analysis of **2-Fluoroanisole**.





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Plausible Fragmentation Pathway of **2-Fluoroanisole** in EI-MS.

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